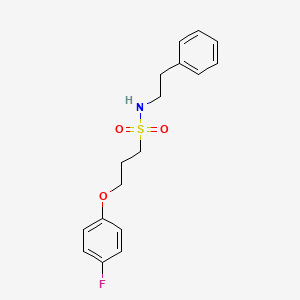

3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are commonly used in medicinal chemistry and have a wide range of biological activities .

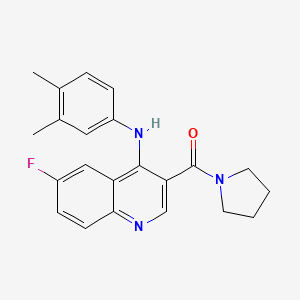

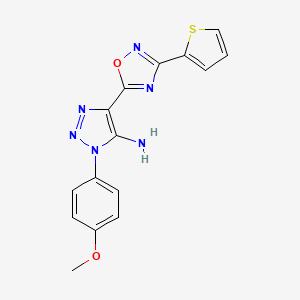

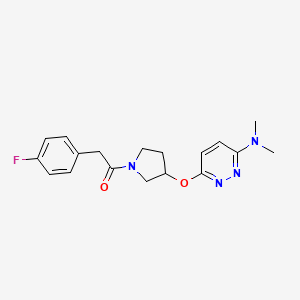

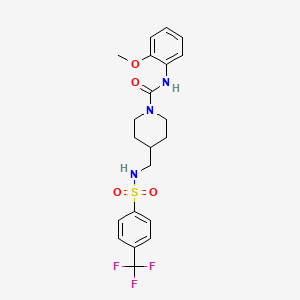

Molecular Structure Analysis

The molecular structure of this compound would likely include a propane chain with a sulfonamide group at one end and a fluorophenoxy group at the other. The exact structure would depend on the specific locations of these groups on the propane chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the sulfonamide group could influence properties like solubility, melting point, and stability .Scientific Research Applications

Fuel Cell Applications

A new sulfonated side-chain grafting unit containing two or four sulfonic acid groups was synthesized for use in fuel cell applications. The sulfonated polymers exhibited high proton conductivity and showed promise as polyelectrolyte membrane materials for fuel cells, displaying proton conductivities in the range of 34−147 and 63−125 mS/cm (Kim, Robertson, & Guiver, 2008).

Proton Exchange Membranes

Sulfonated block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers demonstrated higher or comparable proton conductivity to perfluorinated ionomer membranes like Nafion, indicating their potential as effective proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).

Environmental and Biological Sciences

A reaction-based fluorescent probe was developed for the selective detection of thiophenols over aliphatic thiols. This advancement is significant for chemical, biological, and environmental sciences, facilitating highly sensitive and selective detection techniques for relevant toxic benzenethiols and biologically active aliphatic thiols (Wang, Han, Jia, Zhou, & Deng, 2012).

Polymer Electrolyte Membranes

Fluorine-containing poly(arylene ether nitrile)s were investigated for their application in fuel cells. The sulfonation reaction introduced sulfonic groups into the polymer, enhancing its proton conductivity and dimensional stability, making it a viable alternative for use in fuel cells (Sakaguchi, Takase, Omote, Asako, & Kimura, 2013).

Antibacterial and Antifungal Activity

Sulfonamide-derived new ligands and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant activity against various bacterial and fungal strains, highlighting their potential in medicinal chemistry and drug development (Chohan & Shad, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c18-16-7-9-17(10-8-16)22-13-4-14-23(20,21)19-12-11-15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFGCPHSAVALMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)

![2-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}(methyl)amino)ethan-1-ol](/img/structure/B2999442.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2999444.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)